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Quantitative Activity Profile of Vecabrutinib

The table below summarizes the key quantitative data on Vecabrutinib's inhibitory activity.

Kinase

Assay Type Assay Description Value Parameter Reference
Target
BTK Biochemical Inhibition of phosphorylation of a 0.73 IC50 [1]
(Human) fluorescein-labeled peptide by nM

active BTK enzyme

BTK Biochemical Recombinant kinase assay (WT 4.6 nM IC50 [2] [3]
(Human) BTK)
BTK Biochemical Recombinant kinase assay 1.1nM IC50 [2] [3]
(Human) (C481S Mutant BTK)
BTK Cellular Inhibition of BTK phosphorylation 50nM  Avg. IC50 [2] [3]
(Human) (Whole Blood)  (pBTK) in human whole blood
BTK Cellular Inhibition of BTK phosphorylation 13+6 IC50 [2]
(Human) in Ramos Burkitt ymphoma cells nM
ITK Biochemical Not Specified 24 nM IC50 [3]
(Human)
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Kinase
Target

BTK
(Human)

ITK
(Human)

Assay Type Assay Description Value Parameter Reference

Binding Direct binding affinity 0.3nM Kd [3]
measurement

Binding Direct binding affinity 22nM Kd [3]
measurement

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments used to characterize Vecabrutinib.

Protocol 1: Biochemical Kinase Inhibition Assay (ICso)

This protocol determines the concentration at which Vecabrutinib inhibits 50% of BTK kinase activity in a

cell-free system [2] [4] [1].

¢ Principle: A fluorescence resonance energy transfer (FRET)-based assay (e.g., Z'-LYTE) measures
the inhibition of BTK-mediated phosphorylation of a synthetic peptide.
e Materials:

o

[e]

(o]

[e]

o

o

[e]

Recombinant human BTK enzyme
Fluorescein-labeled peptide substrate (e.g., polyGAT)
ATP

Vecabrutinib (serial dilutions in DMSO)

Assay buffer

Black 384-well plates

FRET-compatible microplate reader

e Procedure:

[e]

In a 384-well plate, combine BTK enzyme, the peptide substrate, ATP, and Vecabrutinib at
varying concentrations.

Incubate the reaction mixture for 1 hour at room temperature to allow the kinase reaction to
proceed.

Add a "Development Reagent" that contains a site-specific protease. This protease cleaves
only the non-phosphorylated peptide, disrupting the FRET signal.

Incubate for an additional hour.

© 2026 Smolecule. All rights reserved. 2/8 Tech Support


https://www.medchemexpress.com/Vecabrutinib.html?srsltid=AfmBOoql9XwvOVnsoe5pxZ0oOhtlviSzwzPQuD7FfL2VI32DhLPtGQ-f
https://www.medchemexpress.com/Vecabrutinib.html?srsltid=AfmBOoql9XwvOVnsoe5pxZ0oOhtlviSzwzPQuD7FfL2VI32DhLPtGQ-f
https://www.smolecule.com/products/s546650?utm_src=pdf-body
https://www.smolecule.com/products/s546650?utm_src=pdf-body
https://haematologica.org/article/view/10398
https://www.nature.com/articles/s41598-021-98255-7
https://www.guidetomalariapharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=10231
https://www.smolecule.com/products/s546650?utm_src=pdf-body
https://www.smolecule.com/products/s546650?utm_src=pdf-body
https://www.smolecule.com/products/s546650?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

(o]

[e]

[e]

Measure the fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) using a

plate reader.
Calculate the ratio of the two emissions for each well. The ratio is correlated with the extent of

phosphorylation.
Plot the percentage of inhibition against the log of Vecabrutinib concentration and fit a dose-
response curve to determine the I1Cso value.

Protocol 2: Cellular Target Engagement in Whole Blood (pBTK

ICs0)

This assay evaluates Vecabrutinib's ability to inhibit BTK phosphorylation in a physiologically relevant

environment [2].

¢ Principle: Fresh human whole blood is treated with the inhibitor, and the level of phosphorylated BTK
(pBTK) in B cells is measured via immunoblotting or flow cytometry to determine functional ICso.

e Materials:

(o]

[e]

[e]

o

[e]

[e]

Fresh whole blood from healthy donors
Vecabrutinib (serial dilutions in DMSO)

Stimulus (e.g., anti-lgM to activate BCR signaling)
Lysis buffer with phosphatase and protease inhibitors
Antibodies for pBTK (e.g., pY223) and total BTK
Equipment for SDS-PAGE and Western Blot

e Procedure:

[e]

Aliquot fresh whole blood and pre-treat with Vecabrutinib at various concentrations for a
predetermined time (e.g., 1-2 hours).

Stimulate B cells by adding an agent like anti-lgM to activate the BCR pathway and induce BTK
phosphorylation.

Lyse the cells to extract proteins.

Separate the proteins by SDS-PAGE and transfer to a membrane.

Probe the membrane with antibodies against phosphorylated BTK and total BTK (for loading
control).

Quantify the band intensity of pBTK, normalize it to total BTK, and plot the percentage of
inhibition versus Vecabrutinib concentration to calculate the cellular ICso.

Protocol 3: Analysis of Downstream Signaling (PLCy2

Phosphorylation)
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This method assesses the functional consequence of BTK inhibition on its direct downstream substrate [2].

¢ Principle: Inhibition of BTK prevents phosphorylation of Phospholipase C gamma 2 (PLCy2). This is
measured in a B-cell line after BCR stimulation.
e Materials:
o B-cell line (e.g., Ramos Burkitt lymphoma cells or MEC-1 CLL cells)
o Vecabrutinib
o Cell culture medium
o Stimulus (e.g., anti-IgM)
o Lysis buffer
o Antibodies for pPLCy2 and total PLCy2
e Procedure:
o Culture cells and pre-incubate with Vecabrutinib for 1-2 hours.
o Stimulate cells with anti-IgM to activate the BCR pathway.
o Lyse the cells and collect protein extracts.
o Perform Western blot analysis as described in Protocol 2, using antibodies specific for
phosphorylated PLCy2 and total PLCy?2.
o The reduction in pPLCy2 levels is a direct indicator of effective BTK pathway inhibition.

BTK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the points where

Vecabrutinib acts.
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Diagram Title: BCR Signaling and Vecabrutinib Inhibition Mechanism

As shown in the diagram, upon BCR engagement by antigen, the kinases LYN and SYK are activated. This
leads to the production of PIP3 by PI3K, which recruits BTK to the cell membrane. SYK also
phosphorylates BTK at tyrosine 551 (Y551), a key step in its activation. Fully active BTK then
phosphorylates and activates PLCy2. Vecabrutinib acts by reversibly binding to BTK, inhibiting its
kinase activity and thereby preventing the downstream activation of PLCy2 and the subsequent
calcium flux and activation of transcription factors (like NF-kB and NFAT) that drive B-cell

proliferation and survival [5] [6] [7].

Research Implications and Notes

e Mutant BTK Inhibition: A key characteristic of Vecabrutinib is its non-covalent (reversible)
binding mechanism. This allows it to inhibit both wild-type BTK and the C481S mutant BTK, which
confers resistance to covalent inhibitors like ibrutinib [2] [8].

¢ Residence Time Consideration: While potent, the short residence time of Vecabrutinib (~15
minutes) on BTK has been suggested as a potential factor in its limited clinical efficacy observed in
some trials compared to other reversible inhibitors with longer residence times [8].

e Specificity Profile: Beyond BTK and ITK, biochemical profiling against a panel of 234 kinases
showed Vecabrutinib has an ICso < 100 nM for only seven kinases, indicating high selectivity [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

© 2026 Smolecule. All rights reserved. 6/8 Tech Support


https://www.smolecule.com/products/s546650?utm_src=pdf-body-img
https://www.smolecule.com/products/s546650?utm_src=pdf-body
https://www.smolecule.com/products/s546650?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10005125/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8491186/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.630942/full
https://www.smolecule.com/products/s546650?utm_src=pdf-body
https://haematologica.org/article/view/10398
https://haematologica.org/article/view/haematol.2021.280061
https://www.smolecule.com/products/s546650?utm_src=pdf-body
https://haematologica.org/article/view/haematol.2021.280061
https://www.smolecule.com/products/s546650?utm_src=pdf-body
https://haematologica.org/article/view/10398
https://www.smolecule.com/products/s546650?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s546650?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

References

1. vecabrutinib | Ligand Activity Charts [guidetomalariapharmacology.org]

2. Vecabrutinib inhibits B-cell receptor signal transduction in ... [haematologica.org]

3. Vecabrutinib (SNS-062) | BTK/ITK Inhibitor [medchemexpress.com]

4. Target modulation and pharmacokinetics ... [nature.com]

5. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of ... - PMC [pmc.ncbi.nim.nih.gov]
6. Bruton's Tyrosine Kinase Inhibition as an Emerging Therapy in ... [pmc.ncbi.nim.nih.gov]
7. Comparative Analysis of BTK Inhibitors and Mechanisms ... [frontiersin.org]

8. Phase Ib dose-escalation study of the selective, non- ... [haematologica.org]

To cite this document: Smolecule. [Vecabrutinib IC50 determination BTK ITK kinase]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b546650#vecabrutinib-ic50-

determination-btk-itk-kinase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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